Comparative Molecular Weight and Lipophilicity vs. Unsubstituted Analog
4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid possesses a molecular weight of 233.31 g/mol , which is 14.03 g/mol heavier than its unsubstituted piperidine analog, 4-(piperidin-1-ylmethyl)benzoic acid (MW: 219.28 g/mol) [1]. This difference corresponds to the addition of a single methyl group. While a measured logP value for the target compound is not publicly available, the increased molecular weight and the addition of a hydrophobic methyl substituent are strongly indicative of increased lipophilicity compared to the unsubstituted analog (measured logP: 0.642) [1]. Increased lipophilicity can significantly influence membrane permeability and protein binding.
| Evidence Dimension | Molecular Weight and Inferred Lipophilicity |
|---|---|
| Target Compound Data | MW: 233.31 g/mol; logP not available |
| Comparator Or Baseline | 4-(piperidin-1-ylmethyl)benzoic acid: MW 219.28 g/mol, logP 0.642 |
| Quantified Difference | MW increase of 14.03 g/mol; Inferred increase in logP |
| Conditions | Calculated molecular weight; Measured logP for comparator |
Why This Matters
The higher molecular weight and inferred increased lipophilicity may affect the compound's ADME profile, requiring different formulation or dosing strategies compared to the unsubstituted analog.
- [1] Chembase. (2025). 4-(piperidin-1-ylmethyl)benzoic acid. Physicochemical Properties. CAS: 159691-33-5. Product No.: EN300-15018. View Source
